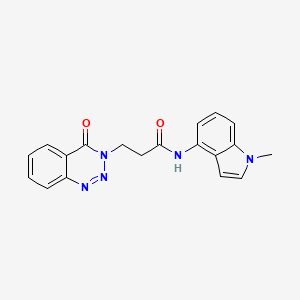![molecular formula C21H25N3O4 B11014146 N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide](/img/structure/B11014146.png)
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety with a cinnoline derivative, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from a suitable aromatic precursor, such as 1,2-dimethoxybenzene. This may involve Friedel-Crafts alkylation followed by cyclization.
Synthesis of the Cinnoline Derivative: The cinnoline ring can be constructed via the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The final step involves coupling the indene and cinnoline derivatives through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indene moiety.
Reduction: Reduction reactions could target the carbonyl group in the cinnoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications, including coatings or polymers.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-2(3H)-cinnolinyl]acetamide: Lacks the tetrahydro component in the cinnoline ring.
N-(5,6-Dimethoxy-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide: Lacks the dihydro component in the indene ring.
Uniqueness
The presence of both the dihydro-indene and tetrahydro-cinnoline components in N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide makes it unique. This combination may result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-13-7-8-17(15(13)11-19(18)28-2)22-20(25)12-24-21(26)10-14-5-3-4-6-16(14)23-24/h9-11,17H,3-8,12H2,1-2H3,(H,22,25) |
InChI Key |
MEGOGVCQGLWBOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C(=O)C=C4CCCCC4=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


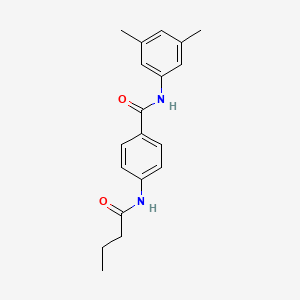
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan](/img/structure/B11014071.png)
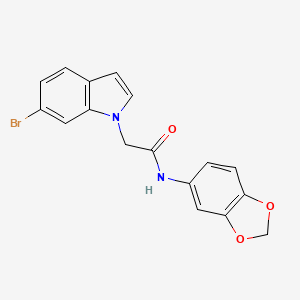
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11014082.png)
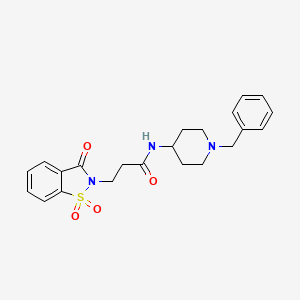

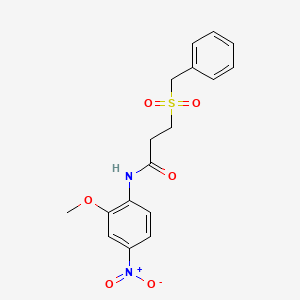
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11014097.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11014098.png)
![methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11014103.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11014108.png)

![N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11014122.png)
